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Introduction
Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of

fluorophores.[1] As a heptamethine cyanine dye, its chemical structure, characterized by a

polymethine chain with seven carbon atoms, is responsible for its significantly red-shifted

spectral properties compared to shorter-wavelength dyes like Cy3 and Cy5.[2] This positions

Cy7 in the NIR window (approximately 700-900 nm), a spectral range highly advantageous for

biological imaging. Within this window, the absorption by endogenous molecules like

hemoglobin and water, as well as the autofluorescence of biological tissues, are at a minimum.

[2][3] Consequently, Cy7 enables imaging with deep tissue penetration and a high signal-to-

background ratio, making it an invaluable tool for a wide array of applications, including in vivo

imaging, fluorescence microscopy, and flow cytometry.[1][2]

Core Photophysical and Chemical Properties
The utility of Cy7 in biological research is fundamentally dictated by its photophysical and

chemical characteristics. These properties determine its brightness, spectral compatibility with

instrumentation, and suitability for various labeling and imaging applications.

Photophysical Properties
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The key photophysical parameters of Cy7 are summarized in the table below. These values are

crucial for selecting appropriate excitation sources and emission filters and for predicting the

dye's performance in fluorescence-based assays.

Property Value References

Maximum Excitation

Wavelength (λex)
~750 - 756 nm [4][5]

Maximum Emission

Wavelength (λem)
~775 - 779 nm [4][5]

Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹ [5][6]

Fluorescence Quantum Yield

(Φ)
~0.3 [4][5]

Recommended Excitation

Laser
750 nm [4]

Recommended Emission Filter 780 - 850 nm [4]

Chemical Structure and Stability
Cy7 is a synthetic dye characterized by two nitrogen atoms connected by a seven-carbon

polymethine chain.[2] This conjugated system is the basis of its long-wavelength absorption

and emission.[7] While offering significant advantages in the NIR spectrum, Cy7 exhibits

certain stability limitations. Some derivatives, particularly tandem dyes, can have limited

photostability and may degrade upon exposure to light, heat, or certain chemical fixatives.[2]

This can result in signal loss or, in the case of tandem dyes, spectral spillover. Additionally, like

other cyanine dyes, Cy7 can be prone to aggregation in aqueous solutions, which may lead to

fluorescence quenching.[2] Proper storage in a cold (-20 °C) and dark environment is

recommended to maintain its stability.[7]

Key Applications and Experimental Protocols
The unique spectral properties of Cy7 make it a versatile tool for numerous applications in

biological research and drug development. Detailed protocols for some of the most common

applications are provided below.
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Antibody and Protein Labeling
Cy7 is frequently used to label proteins, most notably antibodies, for use in a variety of

immunoassays. The most common reactive form of Cy7 for this purpose is the N-

hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines on the protein to

form stable covalent bonds.[6]

This protocol provides a general guideline for labeling antibodies with Cy7 NHS ester.[4][6]

Materials:

Purified antibody (1-2 mg/mL in an amine-free buffer, e.g., PBS)

Cy7 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

Storage buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it

must be dialyzed against the conjugation buffer overnight at 4°C.[4]

Cy7 NHS Ester Preparation: Immediately before use, dissolve the Cy7 NHS ester in a small

amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4]

Conjugation Reaction:

Bring the antibody solution to room temperature.

Slowly add a 10- to 20-fold molar excess of the dissolved Cy7 NHS ester to the antibody

solution while gently vortexing.[4]
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Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with

continuous gentle mixing.[4]

Purification:

Separate the Cy7-conjugated antibody from the unconjugated dye using a size-exclusion

chromatography column pre-equilibrated with the storage buffer.[4]

The first colored fraction to elute will contain the labeled antibody.[6]

Characterization (Optional): The degree of labeling (DOL), which is the average number of

dye molecules per antibody, can be determined by measuring the absorbance of the

conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).[4][6]

Storage: Store the purified Cy7-conjugated antibody at 4°C in the dark. For long-term

storage, glycerol can be added to a final concentration of 50%, and the antibody can be

stored at -20°C.[4][6]

Preparation

Conjugation Purification & Storage

Purified Antibody in Amine-Free Buffer

Incubate 1-2h at RT (dark)

Cy7 NHS Ester in DMSO/DMF

Size-Exclusion Chromatography Store at 4°C or -20°C

Click to download full resolution via product page

Workflow for Cy7 NHS Ester Antibody Labeling.

Immunofluorescence and Cellular Imaging
Cy7-conjugated antibodies are widely used in immunofluorescence (IF) and

immunocytochemistry (ICC) to visualize the localization of specific proteins within fixed and

permeabilized cells.
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This protocol outlines a general procedure for staining cells with a Cy7-conjugated antibody.[4]

Materials:

Cells grown on coverslips or in imaging-compatible plates

Phosphate-buffered saline (PBS)

Fixation solution: 4% paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS (for intracellular targets)

Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

Cy7-conjugated primary or secondary antibody

Antifade mounting medium

Procedure:

Cell Preparation: Wash the cells three times with PBS.[4]

Fixation: Incubate the cells with 4% PFA for 15-20 minutes at room temperature.[4]

Washing: Wash the cells three times with PBS for 5 minutes each.[4]

Permeabilization (for intracellular targets): Incubate the cells with permeabilization buffer for

10-15 minutes at room temperature.[4]

Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to

reduce non-specific antibody binding.[4]

Antibody Staining:

Dilute the Cy7-conjugated antibody to its optimal concentration in the blocking buffer.

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight

at 4°C in a humidified chamber, protected from light.[4]
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Washing: Wash the cells three times with PBS for 5 minutes each.[4]

Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope

slide.[4]

Imaging: Image the slides using a fluorescence microscope equipped with the appropriate

filters for Cy7 (Excitation: ~750 nm, Emission: ~780-850 nm).[4]

In Vivo Imaging
The most significant application of Cy7 is in in vivo imaging due to its deep tissue penetration

and high signal-to-background ratio.[2] Cy7-labeled probes, such as antibodies or

nanoparticles, can be used to track biological processes in living animals.

This protocol provides a general guideline for imaging tumors in mice using a Cy7-labeled

probe.[8]

Materials:

Mice bearing tumors

Cy7-labeled targeting probe (e.g., antibody)

Sterile PBS

Anesthesia (e.g., isoflurane)

In vivo imaging system

Procedure:

Animal Preparation: Anesthetize the mouse using an induction chamber with isoflurane. It is

recommended to feed the mice a low-fluorescence diet for at least one week prior to imaging

to reduce autofluorescence.[8]

Probe Administration: Dilute the Cy7-labeled probe to the desired concentration in sterile

PBS. A typical dose is 1-2 nmol per mouse, administered via intravenous (i.v.) tail vein

injection in a volume of 100-200 µL.[8]
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Image Acquisition:

Acquire a baseline image before injecting the probe to assess background

autofluorescence.[8]

Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to

determine the optimal imaging window.[8]

Use an excitation filter around 745 nm and an emission filter around 780 nm.[8]

Data Analysis: Analyze the images to quantify the fluorescence intensity in the tumor and

other organs over time.
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Workflow for In Vivo Imaging with a Cy7-Labeled Probe.

Advantages of Near-Infrared (NIR) Fluorescence
The use of fluorophores that excite and emit in the NIR spectrum, such as Cy7, offers several

distinct advantages for biological imaging, particularly for in vivo studies.

Advantages of NIR Imaging

Underlying Reasons

Near-Infrared (NIR) Window
(700-900 nm)

Deep Tissue PenetrationReduced Autofluorescence

High Signal-to-Noise Ratio

Low Absorption by Hemoglobin & WaterReduced Light ScatteringMinimal Endogenous Fluorophores in NIR

Click to download full resolution via product page

Key Advantages of Near-Infrared Fluorescence Imaging.

Conclusion
Cy7 is a powerful and versatile NIR fluorescent dye that has become an indispensable tool in

modern biological and biomedical research. Its ability to operate within the NIR window

provides a critical advantage for overcoming the challenges of tissue autofluorescence and

light scattering, enabling high-sensitivity imaging deep within biological tissues. While

considerations regarding its photostability are important for experimental design, the

continuous development of more robust Cy7 derivatives ensures its ongoing relevance as a

cornerstone of high-sensitivity bio-imaging. This guide provides a comprehensive overview of

the fundamental characteristics of Cy7, along with detailed protocols for its key applications, to

aid researchers, scientists, and drug development professionals in harnessing the full potential

of this valuable fluorescent probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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